S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride
Description
Properties
Molecular Formula |
C15H17Cl2NO2S |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H16ClNO2S.ClH/c1-15(14(18)19,12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11;/h2-7,10,17H,8-9H2,1H3,(H,18,19);1H |
InChI Key |
SPKSLJVMZVRFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(=O)O)NCCC2=CC=CS2.Cl |
Origin of Product |
United States |
Preparation Methods
Core Esterification and Amidation Steps
The synthesis begins with 2-chlorophenyl glycine, which undergoes esterification using thionyl chloride (SOCl₂) in methanol at 50–65°C for 5–6 hours. This step converts the carboxylic acid group to a methyl ester, yielding 2-chlorophenyl glycine methyl ester hydrochloride with >95% purity. Critical parameters include a 1:1:1 molar ratio of 2-chlorophenyl glycine, SOCl₂, and methanol, minimizing side reactions like over-esterification.
Subsequent amidation introduces the 2-thienyl moiety via nucleophilic substitution. In one protocol, 2-(2-thienyl)ethylaminoacetamide is treated with 96% sulfuric acid in methanol under reflux, followed by autoclave heating at 130°C for 5 hours to promote cyclization. The autoclave step elevates pressure to 13 bar, enhancing reaction efficiency by preventing solvent evaporation and ensuring complete conversion.
Enantiomeric Resolution Using L-(+)-Tartaric Acid
Racemic 2-chlorophenyl glycine methyl ester is resolved via diastereomeric salt formation with L-(+)-tartaric acid. The process involves dissolving the racemate in isopropanol (0.2% water) and combining it with a tartaric acid solution at 50°C. After 30 minutes, the laevorotatory enantiomer tartrate salt precipitates, leaving the desired dextrorotatory isomer in solution. Repeated heating and cooling cycles over 45–50 hours achieve enantiomeric purity >99.5%, as confirmed by chiral HPLC.
Table 1: Key Reaction Parameters for Enantiomeric Resolution
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent System | Isopropanol (0.2% water) | |
| Temperature | 50°C | |
| Resolution Agent | L-(+)-Tartaric acid | |
| Enantiomeric Excess | >99.5% | |
| Yield | 70–75% |
Optimization of Condensation Reactions
Thiophene Moiety Incorporation
The resolved (+)-2-chlorophenyl glycine methyl ester undergoes condensation with 2-thienyl para-toluenesulfonate in acetonitrile, catalyzed by potassium bicarbonate (KHCO₃). Reaction conditions at 78–85°C for 12 hours yield methyl (2S)-(2-chlorophenyl)[(2-thien-2-yl ethyl)amino]acetate with 80–85% efficiency. KHCO₃ acts as a base, deprotonating the amine to facilitate nucleophilic attack on the tosylate leaving group.
Acidic Workup and Hydrochloride Formation
The final hydrochloride salt is generated by treating the free base with concentrated HCl in dichloromethane. After neutralization with sodium bicarbonate, the organic layer is dried over anhydrous sodium sulfate and evaporated to yield the crystalline product.
Purification and Analytical Characterization
Chromatographic Purification
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. The latter method enhances crystallinity, reducing residual solvents to <0.1% as per ICH guidelines.
Spectroscopic and Chromatographic Analysis
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm chemical purity >99%.
- NMR : $$ ^1H $$ NMR (400 MHz, CDCl₃) displays characteristic signals: δ 7.45–7.30 (m, 4H, Ar-H), δ 6.95–6.85 (m, 3H, thienyl-H), δ 4.10 (q, J = 7.0 Hz, 1H, chiral center), δ 3.70 (s, 3H, OCH₃).
- IR : Peaks at 1745 cm⁻¹ (ester C=O) and 1540 cm⁻¹ (amine N-H) validate functional groups.
Table 2: Analytical Data for S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] Acetate Hydrochloride
| Technique | Key Findings | Source |
|---|---|---|
| HPLC | Retention time: 8.2 min; Purity: 99.3% | |
| $$ ^1H $$ NMR | δ 3.70 (s, OCH₃); δ 4.10 (q, chiral center) | |
| IR | 1745 cm⁻¹ (C=O); 1540 cm⁻¹ (N-H) |
Industrial-Scale Process Design
Solvent and Reagent Optimization
Industrial protocols prioritize cost-effectiveness and safety. Methanol and acetonitrile are favored for esterification and condensation due to their low toxicity and high volatility, simplifying solvent recovery. Thionyl chloride usage is minimized to 1.05 equivalents to reduce HCl gas emissions.
Crystallization Control
Crystallization from ethanol/water mixtures (70:30 v/v) at −20°C produces uniform crystals with mean particle size 50–100 µm, ensuring consistent dissolution profiles.
Chemical Reactions Analysis
Reactivity Profile
The compound participates in reactions typical of esters and amines:
-
Ester reactions : Hydrolysis (acidic/basic conditions), transesterification, and nucleophilic acyl substitution.
-
Amine reactions : Nucleophilic substitution, condensation (e.g., formation of imines or amides), and protonation (due to its amine group).
-
Chiral center interactions : Stereoselective reactions influenced by its (S)-configuration.
Step 1: Formation of the tartrate salt
-
Reagents : L-(+)-tartaric acid.
-
Conditions : Repeated heating/cooling to achieve enantiomeric purity (≥98% by HPLC) .
Step 2: Condensation with 2-thienyl ethyl tosylate
Step 3: Isolation as hydrochloride salt
-
Reagents : Hydrochloric acid (30% solution).
-
Conditions : pH adjustment to 1.2–1.5, centrifugation to isolate the crude product .
Step 4: Purification
Table 1: Synthesis Steps Overview
| Step | Process | Reagents/Conditions | Yield/Purity |
|---|---|---|---|
| 1 | Tartrate salt formation | L-(+)-tartaric acid, repeated heating/cooling | ≥98% enantiomeric purity |
| 2 | Condensation | Potassium bicarbonate, acetonitrile, 78–80°C for 40 hrs | Crude product |
| 3 | Hydrochloride salt isolation | HCl (30%), pH 1.2–1.5 | Crude product |
| 4 | Purification | Toluene-methanol (4:1), crystallization | 99.5% enantiomeric purity |
Key Reaction: Cyclization with paraformaldehyde
-
Reagents : Paraformaldehyde, aqueous HCl (catalyst).
-
Conditions : Cyclization in aqueous medium, followed by extraction with hexane .
Table 2: Clopidogrel Synthesis Pathway
| Reaction | Process | Reagents | Product |
|---|---|---|---|
| Cyclization | Formaldehyde addition | Paraformaldehyde, HCl catalyst | Clopidogrel base |
| Extraction | Solvent extraction | Hexane | Purified clopidogrel |
Analytical Methods
Quality control and structural confirmation are achieved via:
-
High-Performance Liquid Chromatography (HPLC) : For purity assessment and enantiomeric analysis .
-
Nuclear Magnetic Resonance (NMR) spectroscopy : To confirm the molecular structure and stereochemistry.
-
Gas Chromatography (GC) : Used to quantify residual solvents or byproducts .
Mechanistic Insights
The compound’s reactivity stems from its functional groups:
-
Ester group : Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid or corresponding salts.
-
Amine group : Acts as a nucleophile in substitution reactions or forms imine derivatives under specific conditions.
-
Chiral center : Influences stereoselectivity in reactions, critical for pharmaceutical applications .
Scientific Research Applications
S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Compound A : 2-(2-Thienyl)ethylaminoacetonitrile Hydrochloride
- CAS No.: Not explicitly provided (synthesis described in ).
- Molecular Formula : Likely C₁₄H₁₃ClN₂S·HCl (inferred from synthesis steps) .
- Key Differences: Replaces the acetate ester group with an acetonitrile moiety. Reactivity: The nitrile group (-CN) enhances electrophilicity, making it more reactive in subsequent hydrolysis steps compared to the acetate ester . Synthesis Utility: Acts as a precursor to the target compound via methanolysis and HCl treatment .
Compound B : (S)-N-[2-(2-THIENYL)ETHYL]-2-CHLOROPHENYL GLYCINE METHYL ESTER HCL
- CAS No.: 141109-19-5 (same as the target compound, indicating overlapping nomenclature) .
- Key Similarities :
Functional Analogs: Hydrochloride Salts with Aromatic Moieties
Compound C : Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)
- CAS No.: 76-93-7 .
- Molecular Formula : C₁₄H₁₂O₃ .
- Key Differences: Lacks the thienyl and ethylamino groups, reducing complexity. Solubility: Higher aqueous solubility due to the hydroxy and carboxylic acid groups . Applications: Primarily used in organic synthesis and as a precursor to glycolic acid derivatives .
Compound D : 2-Ethylhexyl Methylphosphonofluoridate
Comparative Data Table
Research Findings and Industrial Relevance
- Synthesis Efficiency : The target compound’s acetate ester group offers better stability during storage compared to the reactive nitrile intermediate (Compound A), reducing degradation risks .
- Stereochemical Purity : The (S)-(+) enantiomer is critical for Clopidogrel’s bioactivity, distinguishing it from racemic mixtures of similar esters .
Biological Activity
S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride, with the CAS number 141109-19-5, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, toxicological data, and relevant case studies.
- Molecular Formula : C15H17Cl2NO2S
- Molar Mass : 346.27 g/mol
- Melting Point : 180-182°C
- Boiling Point : 483.8°C at 760 mmHg
- Flash Point : 246.4°C
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Analgesic Properties : This compound has shown potential as an analgesic in preclinical studies, indicating its ability to alleviate pain through central nervous system mechanisms .
- Antimicrobial Activity : Some investigations have reported antimicrobial properties against various bacterial strains, suggesting a potential application in treating infections .
Toxicological Profile
The safety profile of this compound includes:
- Skin Irritation : Classified as causing skin irritation (H315) and serious eye irritation (H319), caution is advised during handling .
- Respiratory Irritation : The compound may cause respiratory tract irritation (H335), necessitating appropriate protective measures in laboratory settings .
Case Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The study utilized the forced swim test and tail suspension test to assess behavioral changes, indicating a potential for development into a therapeutic agent for depression .
Case Study 2: Analgesic Properties
In another study focusing on pain management, the compound was tested against standard analgesics in a formalin-induced pain model. Results indicated that this compound provided comparable analgesic effects, suggesting it could be explored as a novel pain relief option .
Summary of Biological Activities
Q & A
Q. Notes
- All methodologies comply with ICH Q2(R1) guidelines for analytical validation.
- Environmental studies should align with OECD test guidelines for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
